ALW-II-41-27

Beschreibung

Eigenschaften

IUPAC Name |

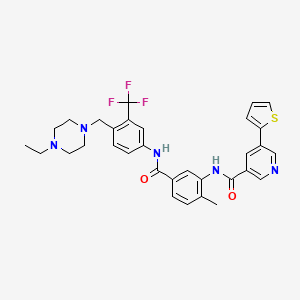

N-[5-[[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]carbamoyl]-2-methylphenyl]-5-thiophen-2-ylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H32F3N5O2S/c1-3-39-10-12-40(13-11-39)20-23-8-9-26(17-27(23)32(33,34)35)37-30(41)22-7-6-21(2)28(16-22)38-31(42)25-15-24(18-36-19-25)29-5-4-14-43-29/h4-9,14-19H,3,10-13,20H2,1-2H3,(H,37,41)(H,38,42) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYWXBDQAYLPMIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)NC(=O)C4=CN=CC(=C4)C5=CC=CS5)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H32F3N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80655254 | |

| Record name | N-[5-({4-[(4-Ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}carbamoyl)-2-methylphenyl]-5-(thiophen-2-yl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

607.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186206-79-0 | |

| Record name | N-[5-({4-[(4-Ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}carbamoyl)-2-methylphenyl]-5-(thiophen-2-yl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

ALW-II-41-27: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

ALW-II-41-27 is a potent small molecule inhibitor primarily targeting the Ephrin type-A receptor 2 (EphA2), a receptor tyrosine kinase implicated in numerous cancer types. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its kinase inhibition profile, impact on downstream signaling pathways, and cellular effects. It is intended to serve as a technical resource, incorporating quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of this compound for research and development purposes.

Core Mechanism of Action: Potent Inhibition of EphA2

This compound functions as a multi-kinase inhibitor, with its most pronounced activity against the Eph family of receptor tyrosine kinases.[1] Its primary mechanism of action is the direct inhibition of the EphA2 kinase, thereby modulating its diverse cellular functions.

This compound is a potent inhibitor of the Eph receptor tyrosine kinase. It has been shown to have a dissociation constant (Kd) of 12 nM for EphA2 in cell-free assays and an IC50 of 11 nM for EphA2.[2] This high affinity and potent inhibitory activity form the basis of its biological effects. In cellular contexts, treatment with this compound leads to a significant reduction in both basal and ligand-induced tyrosine phosphorylation of the EphA2 receptor.[2]

Kinase Inhibition Profile

While this compound is a potent EphA2 inhibitor, it also demonstrates activity against a range of other kinases. This broader kinase inhibition profile is important to consider in the interpretation of experimental results and for understanding its potential therapeutic applications and off-target effects.

| Target Kinase | Inhibition Metric | Value (nM) |

| EphA2 | IC50 | 11[2] |

| EphA2 | Kd | 12 |

| DDR2 | IC50 | 51[1] |

| Src | IC50 | 14[1] |

| RET (wild-type) | IC50 | 24.7[1] |

| RET (V804L mutant) | IC50 | 94.2[1] |

| RET (V804M mutant) | IC50 | 15.8[1] |

| EphB2, EphA3, Kit, FMS, VEGFR2/KDR, FLT1, FGR, Src, Lyn, BMX, Bcr-Abl | EC50 | <500[1] |

Modulation of Downstream Signaling Pathways

The inhibition of EphA2 by this compound triggers a cascade of effects on downstream signaling pathways that are crucial for cancer cell pathophysiology. The most well-documented of these is the inhibition of the RhoA/ROCK pathway.

Inhibition of the RhoA/ROCK Pathway

In cervical cancer cells, this compound has been shown to inhibit cell proliferation, migration, and invasion by blocking the RhoA/ROCK pathway.[3][4] Treatment with this compound leads to a dose-dependent decrease in the active, GTP-bound form of RhoA (GTP-RhoA) and the expression of its downstream effector, ROCK1.[3][5] This inhibition disrupts the signaling cascade that is critical for cytoskeletal dynamics, cell adhesion, and motility.

Impact on Akt and ERK Signaling

This compound treatment also affects other critical signaling nodes. Western blot analyses have shown that this compound can lead to decreased phosphorylation of Akt and ERK, two key kinases involved in cell survival, proliferation, and differentiation.[2]

Cellular and In Vivo Effects

The molecular mechanism of this compound translates into significant effects on cancer cell behavior and tumor growth.

Inhibition of Cell Proliferation, Migration, and Invasion

Numerous studies have demonstrated the ability of this compound to inhibit the proliferation of various cancer cell lines, including cervical cancer (HeLa and CaSki) and non-small cell lung cancer.[3][4] This is often observed in a dose-dependent manner. Furthermore, this compound effectively curtails the migratory and invasive potential of cancer cells, as evidenced by wound healing and Transwell assays.[3][4]

| Cell Line | Assay | Effect of this compound |

| HeLa, CaSki | MTT Assay, Colony Formation | Inhibition of proliferation[3][4] |

| HeLa, CaSki | Wound Healing, Transwell Assay | Inhibition of migration and invasion[3][4] |

| NCI-H2286, HCC-366 | Growth Inhibition | GI50 = 0.51 and 0.65 µM, respectively[1] |

| RAT1 (RETC634R or RETM918T transformed) | Growth Inhibition | IC50 = 44 and 56 nM, respectively[1] |

| MDA-MB-231 (breast cancer) | Growth Inhibition | Concentration-dependent inhibition[1] |

In Vivo Antitumor Activity

In preclinical animal models, this compound has demonstrated the ability to inhibit tumor growth. For instance, in a mouse patient-derived xenograft (PDX) model of EphA2-overexpressing triple-negative breast cancer, this compound inhibited tumor growth.[1] Similarly, in a non-small cell lung cancer xenograft model, intraperitoneal administration of this compound resulted in significant inhibition of tumor growth.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of this compound.

EphA2 Kinase Inhibition Assay (Representative Protocol)

This assay measures the ability of this compound to inhibit the enzymatic activity of EphA2.

-

Reagents: Recombinant human EphA2 kinase domain, a suitable kinase substrate (e.g., poly(Glu, Tyr) 4:1), ATP, kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20), this compound stock solution, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

Prepare serial dilutions of this compound in kinase reaction buffer.

-

In a 96-well plate, add the recombinant EphA2 kinase and the kinase substrate.

-

Add the diluted this compound or vehicle control to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.

-

Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

-

Western Blot Analysis for Phosphorylated Proteins (Representative Protocol)

This protocol is used to assess the phosphorylation status of EphA2 and downstream signaling proteins like Akt and ERK.

-

Reagents: Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), protein assay reagent (e.g., BCA assay), Laemmli sample buffer, primary antibodies (e.g., anti-phospho-EphA2, anti-EphA2, anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK), HRP-conjugated secondary antibodies, and a chemiluminescent substrate.

-

Procedure:

-

Culture cells (e.g., HeLa) to 70-80% confluency and treat with various concentrations of this compound for the desired time.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature the protein samples by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

MTT Cell Proliferation Assay (Representative Protocol)

This colorimetric assay measures cell viability as an indicator of proliferation.

-

Reagents: Cell culture medium, this compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO or a detergent solution).

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density.

-

Allow the cells to adhere overnight.

-

Treat the cells with serial dilutions of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan crystals.

-

Add the solubilizing agent to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Transwell Migration and Invasion Assay (Representative Protocol)

This assay assesses the ability of cells to migrate through a porous membrane or invade through an extracellular matrix layer.

-

Reagents: Transwell inserts with an 8.0 µm pore size membrane, Matrigel (for invasion assay), serum-free medium, and medium containing a chemoattractant (e.g., 10% FBS).

-

Procedure:

-

For the invasion assay, coat the Transwell inserts with a thin layer of Matrigel.

-

Resuspend cells in serum-free medium containing this compound or vehicle.

-

Add the cell suspension to the upper chamber of the Transwell insert.

-

Add medium with the chemoattractant to the lower chamber.

-

Incubate for a period that allows for cell migration or invasion (e.g., 24-48 hours).

-

Remove the non-migrated/non-invaded cells from the upper surface of the membrane.

-

Fix and stain the cells that have migrated/invaded to the lower surface of the membrane.

-

Count the stained cells in several random fields under a microscope.

-

In Vivo Xenograft Tumor Model (Representative Protocol)

This model is used to evaluate the antitumor efficacy of this compound in a living organism.

-

Materials: Immunocompromised mice (e.g., nude or SCID mice), cancer cells, this compound, and a suitable vehicle for administration.

-

Procedure:

-

Subcutaneously inject a suspension of cancer cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound or vehicle to the mice via a suitable route (e.g., intraperitoneal injection) at a predetermined dose and schedule.

-

Measure the tumor volume and body weight of the mice regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).

-

Conclusion

This compound is a potent, multi-kinase inhibitor with primary activity against EphA2. Its mechanism of action involves the direct inhibition of EphA2 kinase activity, leading to the suppression of downstream signaling pathways, most notably the RhoA/ROCK pathway. This molecular activity translates into significant anti-proliferative, anti-migratory, and anti-invasive effects in various cancer cell lines and demonstrates antitumor efficacy in preclinical in vivo models. The comprehensive data and protocols presented in this guide provide a solid foundation for further investigation and development of this compound as a potential therapeutic agent.

References

- 1. Transwell Cell Migration and Invasion Assay Guide | Corning [corning.com]

- 2. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transwell migration and invasion assays [bio-protocol.org]

- 4. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]

- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

An In-depth Technical Guide on the EphA2 Binding Affinity of ALW-II-41-27

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of ALW-II-41-27, a potent inhibitor of the EphA2 receptor tyrosine kinase. This document consolidates key quantitative data, details relevant experimental methodologies, and illustrates the associated signaling pathways, offering a centralized resource for researchers in oncology and drug discovery.

Quantitative Binding and Inhibition Data

This compound demonstrates high-affinity binding to the EphA2 kinase domain and potent inhibition of its enzymatic activity. The key quantitative metrics are summarized below.

| Parameter | Value | Assay Type | Reference |

| Binding Affinity (Kd) | 12 nM | Cell-free assay | [1][2] |

| Enzymatic Inhibition (IC50) | 11 nM | In vitro kinase assay | [3][4] |

Mechanism of Action

This compound is classified as a Type II small-molecule inhibitor . Its mechanism involves binding to the ATP-binding pocket of the EphA2 kinase domain.[3] Specifically, it targets the inactive "DFG-out" conformation of the kinase, where the Asp-Phe-Gly (DFG) motif at the start of the activation loop is flipped. This mode of action provides a high degree of selectivity and potency. By occupying the ATP-binding site, this compound acts as an ATP-competitive inhibitor, preventing the phosphorylation of EphA2 and downstream substrates.[3][5]

Experimental Protocols

While the precise, step-by-step protocols from the original discovery may not be publicly available in full detail, this section outlines representative methodologies for key assays based on standard practices in the field for characterizing kinase inhibitors.

In Vitro Kinase Assay for IC50 Determination

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against the EphA2 kinase.

Objective: To quantify the concentration of this compound required to inhibit 50% of EphA2 kinase activity.

Materials:

-

Recombinant human EphA2 kinase domain

-

Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerolphosphate, 20 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

ATP solution (radiolabeled [γ-³²P]ATP or for non-radioactive assays, a suitable concentration of cold ATP)

-

Synthetic peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

-

This compound stock solution (in DMSO)

-

Phosphocellulose paper and stop buffer (e.g., 1% phosphoric acid) for radioactive assays, or a luminescence-based ATP detection reagent (e.g., Kinase-Glo®) for non-radioactive assays.

-

Scintillation counter or luminometer

Procedure:

-

Compound Dilution: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase assay buffer to the desired final concentrations.

-

Reaction Setup: In a 96-well plate, combine the recombinant EphA2 kinase, the peptide substrate, and the diluted this compound or vehicle control (DMSO).

-

Initiation: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

-

Termination and Detection:

-

Radioactive Method: Stop the reaction by spotting the mixture onto phosphocellulose paper. Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.

-

Non-Radioactive Method: Terminate the reaction and measure the remaining ATP using a luminescence-based assay. The light output is inversely proportional to kinase activity.

-

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Cellular EphA2 Phosphorylation Assay (Western Blot)

This protocol is used to confirm the inhibitory effect of this compound on EphA2 autophosphorylation in a cellular context.

Objective: To assess the ability of this compound to inhibit ligand-induced or basal EphA2 tyrosine phosphorylation in cultured cells.

Materials:

-

Human cell line expressing EphA2 (e.g., H358 non-small cell lung cancer cells)

-

Cell culture medium and serum

-

This compound

-

Ephrin-A1-Fc (ligand for stimulation, optional)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibodies: anti-phospho-EphA2 (tyrosine), anti-total-EphA2, and a loading control antibody (e.g., anti-β-actin).

-

SDS-PAGE gels, transfer membranes, and Western blot detection reagents.

Procedure:

-

Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve the cells if necessary, then pre-treat with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1-6 hours).

-

Stimulation (Optional): To assess inhibition of ligand-induced phosphorylation, stimulate the cells with ephrin-A1-Fc for a short period (e.g., 15 minutes) at the end of the inhibitor treatment.

-

Cell Lysis: Wash the cells with cold PBS and lyse them on ice.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

Western Blotting:

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane and probe with the primary antibody against phospho-EphA2.

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe for total EphA2 and the loading control to ensure equal protein loading.

-

-

Analysis: Quantify the band intensities to determine the ratio of phosphorylated EphA2 to total EphA2.

Signaling Pathways and Visualizations

This compound's inhibition of EphA2 kinase activity has significant downstream consequences. EphA2 can signal through both ligand-dependent (tumor-suppressive) and ligand-independent (oncogenic) pathways. This compound primarily targets the kinase-dependent signaling cascades. One of the key pathways affected is the RhoA/ROCK pathway, which is involved in cell migration and invasion.[6][7]

This compound Mechanism of Action

This diagram illustrates the binding of this compound to the inactive "DFG-out" conformation of the EphA2 kinase domain, thereby blocking ATP binding and subsequent phosphorylation.

Experimental Workflow for Cellular Phosphorylation Assay

This workflow outlines the key steps in a Western blot experiment to assess the efficacy of this compound in cells.

EphA2 Downstream Signaling and Inhibition by this compound

This diagram shows a simplified overview of EphA2 signaling, highlighting both ligand-dependent and ligand-independent pathways, and illustrates where this compound exerts its inhibitory effect.

References

- 1. reactionbiology.com [reactionbiology.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. rupress.org [rupress.org]

- 6. EphA Receptor Signaling – Complexity and Emerging Themes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-Based Design of Novel EphA2 Agonistic Agents with Nanomolar Affinity in Vitro and in Cell - PMC [pmc.ncbi.nlm.nih.gov]

ALW-II-41-27 Kinase Selectivity Profile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ALW-II-41-27 is a potent, type-II ATP-competitive small molecule inhibitor primarily targeting the Ephrin type-A receptor 2 (EphA2) tyrosine kinase.[1] As a multi-kinase inhibitor, it demonstrates significant activity against a range of other kinases, making a comprehensive understanding of its selectivity profile crucial for its development as a therapeutic agent and its use as a chemical probe. This guide provides an in-depth overview of the kinase selectivity of this compound, detailed experimental methodologies for kinase profiling, and a visualization of the key signaling pathways it modulates.

Data Presentation: Kinase Inhibition Profile

The kinase selectivity of this compound has been assessed using various platforms, including in vitro kinase assays and cell-based chemical proteomics. The following tables summarize the available quantitative data from multiple sources.

Table 1: In Vitro Kinase Inhibition (IC50/Kd Values)

This table presents the half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) values of this compound against various kinases as determined by in vitro biochemical assays.

| Kinase | IC50 (nM) | Kd (nM) | Assay Platform/Source |

| EphA2 | 11 | 12 | SelectScreen™/Selleck Chemicals[2][3] |

| DDR2 | 51 | - | Not Specified/Cayman Chemical[4] |

| Src | 14 | - | Not Specified/Cayman Chemical[4] |

| RET (wild-type) | 24.7 | - | Not Specified/Cayman Chemical[4] |

| RETV804L | 94.2 | - | Not Specified/Cayman Chemical[4] |

| RETV804M | 15.8 | - | Not Specified/Cayman Chemical[4] |

Table 2: Cellular Kinase Inhibition (EC50 Values)

This table displays the half-maximal effective concentration (EC50) of this compound in cellular assays, indicating its potency in a biological context.

| Kinase/Cell Line | EC50 (nM) | Cell Line |

| EphA3 (Tel fusion) | <500 | Ba/F3[5] |

| Kit (Tel fusion) | <500 | Ba/F3[5] |

| Fms (Tel fusion) | <500 | Ba/F3[5] |

| KDR (Tel fusion) | <500 | Ba/F3[5] |

| FLT1 (Tel fusion) | <500 | Ba/F3[5] |

| FGR (Tel fusion) | <500 | Ba/F3[5] |

| Src (Tel fusion) | <500 | Ba/F3[5] |

| Lyn (Tel fusion) | <500 | Ba/F3[5] |

| Bmx (Tel fusion) | <500 | Ba/F3[5] |

| Bcr-Abl | <500 | Ba/F3[5] |

| RETC634R | 44 | RAT1[4] |

| RETM918T | 56 | RAT1[4] |

Table 3: Kinome-Wide Selectivity Profile (KiNativ)

The following table presents data from in situ drug-target interaction analysis in H358 xenograft tumors using the KiNativ™ chemical proteomics platform. The values represent the percentage of inhibition of ATP-biotin probe labeling, indicating the degree of target engagement by this compound.

| Kinase | Percent Inhibition of ATP Binding |

| EphA2 | 98% |

| DDR1 | 96% |

| Src | 95% |

| Yes | 94% |

| Lyn | 93% |

| Fgr | 92% |

| Abl | 91% |

| Kit | 89% |

| PDGFRα | 88% |

| PDGFRβ | 87% |

| VEGFR2 | 85% |

| CSF1R | 82% |

| Lck | 78% |

| p38α | 75% |

| p38β | 72% |

| Raf1 | 68% |

| DDR2 | 65% |

| EphA5 | 62% |

| EphA8 | 58% |

| EphB1 | 55% |

| EphB2 | 53% |

| EphB3 | 51% |

| Frk | 45% |

Data adapted from Amato et al., Journal of Clinical Investigation, 2014, Supplementary Table 2.

Experimental Protocols

SelectScreen™ Kinase Profiling Service (Thermo Fisher Scientific)

The in vitro IC50 values for this compound were generated using the SelectScreen™ Kinase Profiling Service. This service employs various assay technologies, with the LanthaScreen™ Eu Kinase Binding Assay being a prominent method for ATP-competitive inhibitors.

Principle: The assay is based on the binding and displacement of a proprietary, Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor scaffold (kinase tracer) to the kinase of interest. Binding of the tracer to a europium-labeled anti-tag antibody that recognizes the kinase results in a high degree of Fluorescence Resonance Energy Transfer (FRET). A test compound that binds to the kinase's ATP site will compete with the tracer, leading to a decrease in the FRET signal.

General Protocol:

-

Compound Preparation: Test compounds, such as this compound, are serially diluted to various concentrations, typically in 100% DMSO.

-

Assay Plate Preparation: The diluted compounds are transferred to a low-volume 384-well plate.

-

Kinase/Antibody Mixture Addition: A mixture containing the target kinase and a europium-labeled anti-tag antibody in kinase buffer is added to the wells.

-

Tracer Addition: An Alexa Fluor™ 647-labeled tracer is added to initiate the binding reaction.

-

Incubation: The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow the binding equilibrium to be reached.

-

Plate Reading: The plate is read on a fluorescence plate reader capable of measuring time-resolved FRET. The emission ratio of the acceptor (Alexa Fluor™ 647) to the donor (europium) is calculated.

-

Data Analysis: The emission ratios are plotted against the compound concentration, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Note: Specific assay conditions, such as ATP concentration and the choice of substrate, are kinase-dependent and optimized for each assay. For type II inhibitors like this compound that bind to the 'DFG-out' conformation, the phosphorylation status of the kinase can significantly influence the measured potency.

KiNativ™ Cellular Kinase Profiling (ActivX Biosciences)

This chemical proteomics platform measures the ability of a compound to bind to and protect active kinases in a complex biological sample (e.g., cell or tumor lysate) from being labeled by an ATP- or ADP-based probe.

Principle: The assay utilizes a biotinylated acyl-phosphate probe that covalently labels the active site lysine of kinases that are not occupied by an inhibitor. The extent of labeling for each kinase is inversely proportional to the binding affinity and concentration of the test compound.

General Protocol:

-

Lysate Preparation: Cells or tumor tissues are lysed to release the native kinome.

-

Inhibitor Incubation: The lysate is incubated with the test compound (this compound) at various concentrations to allow for target engagement.

-

Probe Labeling: A biotinylated acyl-phosphate probe (an ATP or ADP analog) is added to the lysate. This probe will covalently label the active site lysine of kinases not bound by the inhibitor.

-

Digestion: The proteome is digested into peptides.

-

Enrichment: The biotin-labeled peptides are enriched using streptavidin affinity chromatography.

-

Mass Spectrometry: The enriched peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled kinases.

-

Data Analysis: The amount of labeled peptide for each kinase in the presence of the inhibitor is compared to a vehicle control to determine the percentage of inhibition of probe binding.

Signaling Pathways and Mechanisms of Action

This compound primarily exerts its effects through the inhibition of EphA2 signaling. EphA2 is a receptor tyrosine kinase that, upon activation, can trigger multiple downstream pathways involved in cell proliferation, migration, and invasion.

Caption: EphA2 signaling pathway and its inhibition by this compound.

One of the key downstream pathways affected by this compound is the RhoA/ROCK pathway. Inhibition of EphA2 by this compound has been shown to decrease the levels of active, GTP-bound RhoA, which in turn inhibits Rho-associated coiled-coil containing protein kinase (ROCK). This cascade plays a critical role in regulating the actin cytoskeleton, cell adhesion, and motility.

Caption: General experimental workflow for kinase inhibitor profiling.

Conclusion

This compound is a potent inhibitor of EphA2 with a multi-kinase inhibitory profile. Its selectivity has been characterized through various robust platforms, revealing a spectrum of targets that should be considered in the design and interpretation of studies utilizing this compound. The provided data and experimental outlines serve as a valuable resource for researchers in the fields of oncology and drug discovery, facilitating a deeper understanding of the biological effects of this compound and aiding in its further development and application.

References

ALW-II-41-27: A Technical Guide to its Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

ALW-II-41-27 is a potent and selective small-molecule inhibitor of the Ephrin type-A receptor 2 (EphA2), a receptor tyrosine kinase frequently overexpressed in a variety of cancers.[1] Its role in oncogenic processes is linked to its ability to modulate key signaling pathways that control cell proliferation, migration, invasion, and inflammation. This technical guide provides an in-depth overview of the core downstream signaling pathways affected by this compound, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Signaling Pathways Modulated by this compound

This compound exerts its biological effects by inhibiting the kinase activity of EphA2, thereby attenuating the signal transduction cascades that lie downstream. The most well-documented pathways include the RhoA/ROCK pathway, the MAPK/p38 pathway, and emerging evidence points towards the JAK/STAT pathway.

Inhibition of the RhoA/ROCK Pathway in Cancer Progression

In cervical cancer cells, this compound has been shown to inhibit cell proliferation, migration, and invasion by directly targeting the RhoA/ROCK signaling cascade.[2][3] This pathway is crucial for cytoskeleton dynamics, cell adhesion, and motility.

Quantitative Data:

| Cell Line | Assay | Treatment Concentration (nM) | Observed Effect | Reference |

| CaSki | Proliferation (MTT Assay, 72h) | 1000 | Significant decrease in proliferative capacity | [2] |

| HeLa | Proliferation (MTT Assay, 72h) | 1000 | Significant decrease in proliferative capacity | [2] |

| CaSki | Colony Formation | 200, 600, 1000 | Significant decrease in colony number (concentration-dependent) | [2] |

| HeLa | Colony Formation | 200, 600, 1000 | Significant decrease in colony number (concentration-dependent) | [2] |

| CaSki | Migration (Wound-healing) | 1000 | Significant inhibition of cell migration | [4] |

| HeLa | Migration (Wound-healing) | 1000 | Significant inhibition of cell migration | [4] |

| CaSki | Invasion (Transwell Assay) | 1000 | Significant inhibition of cell invasion | [4] |

| HeLa | Invasion (Transwell Assay) | 1000 | Significant inhibition of cell invasion | [4] |

| CaSki | Protein Expression (Western Blot) | 200, 600, 1000 | Significant decrease in GTP-RhoA and ROCK1 protein levels | [2][5] |

| HeLa | Protein Expression (Western Blot) | 200, 600, 1000 | Significant decrease in GTP-RhoA and ROCK1 protein levels | [2][5] |

Experimental Protocols:

-

Cell Proliferation (MTT Assay): Cervical cancer cells (CaSki and HeLa) are seeded in 96-well plates and treated with varying concentrations of this compound (e.g., 200, 600, and 1000 nM) for different time points (e.g., 24, 48, and 72 hours). MTT reagent is then added to each well, and after incubation, the formazan crystals are dissolved in DMSO. The absorbance is measured at a specific wavelength (e.g., 490 nm) to determine cell viability.[2]

-

Western Blot Analysis: Cells are treated with this compound as described above. Total protein is extracted, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then blocked and incubated with primary antibodies against GTP-RhoA, ROCK1, and a loading control (e.g., GAPDH), followed by incubation with a secondary antibody. The protein bands are visualized using an enhanced chemiluminescence detection system.[2][5]

-

Migration and Invasion Assays (Wound-healing and Transwell): For the wound-healing assay, a scratch is made in a confluent monolayer of cells, which are then treated with this compound. The closure of the scratch is monitored and photographed at different time points. For the Transwell invasion assay, cells are seeded in the upper chamber of a Matrigel-coated insert, with the lower chamber containing a chemoattractant. After incubation with this compound, non-invading cells are removed, and the invading cells on the lower surface of the membrane are stained and counted.[4]

Signaling Pathway Diagram:

Attenuation of Pro-inflammatory Signaling via MAPK/p38 and TNF-α

This compound has demonstrated significant anti-inflammatory effects by inhibiting the phosphorylation of key kinases in the MAPK pathway, namely ERK1/2 and p38, leading to a reduction in the secretion of the pro-inflammatory cytokine TNF-α in macrophages.[6]

Quantitative Data:

| Cell Type | Assay | Treatment | Observed Effect | Reference |

| RAW 264.7 Macrophages | ERK1/2 Phosphorylation | This compound (dose-dependent) | Significant inhibition of Pc β-glucan-induced ERK1/2 phosphorylation | [6] |

| RAW 264.7 Macrophages | p38 Phosphorylation | This compound (dose-dependent) | Significant inhibition of Pc β-glucan-induced p38 phosphorylation | [6] |

| RAW 264.7 Macrophages | TNF-α Secretion | 1000 nM this compound | Significant suppression of TNF-α release induced by live P. murina | [7] |

| Primary Mouse Lung Alveolar Macrophages | TNF-α Secretion | This compound | Significant reduction in Pc β-glucan-induced TNF-α release | [7] |

Experimental Protocols:

-

Macrophage Culture and Stimulation: RAW 264.7 macrophages or primary mouse lung alveolar macrophages are cultured and then stimulated with Pneumocystis carinii (Pc) β-glucans to induce an inflammatory response.[7]

-

Western Blot for Phosphorylated Proteins: Following stimulation and treatment with this compound, cell lysates are collected for Western blot analysis as described previously. Primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2), total ERK1/2, phosphorylated p38 (p-p38), and total p38 are used.[6]

-

TNF-α ELISA: Supernatants from cultured macrophages are collected after treatment with this compound and stimulation. The concentration of TNF-α is quantified using a commercially available ELISA kit according to the manufacturer's instructions.[7]

Signaling Pathway Diagram:

References

- 1. Targeting EphA2 suppresses hepatocellular carcinoma initiation and progression by dual inhibition of JAK1/STAT3 and AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Biological significance of EPHA2 expression in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring the potential of EphA2 receptor signaling pathway: a comprehensive review in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of EphA3 Expression in Tumour Stromal Cells Suppresses Tumour Growth and Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting host tyrosine kinase receptor EphA2 signaling via small-molecule this compound inhibits macrophage pro-inflammatory signaling responses to Pneumocystis carinii β-glucans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting EphA2 suppresses hepatocellular carcinoma initiation and progression by dual inhibition of JAK1/STAT3 and AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]

ALW-II-41-27: A Technical Guide for Researchers

An In-depth Examination of the Chemical Structure, Properties, and Biological Activity of the EphA2 Kinase Inhibitor ALW-II-41-27

This technical guide provides a comprehensive overview of this compound, a potent small molecule inhibitor of the EphA2 receptor tyrosine kinase. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and experimental application of this compound. This document details its chemical and physical properties, mechanism of action, relevant signaling pathways, and established experimental protocols.

Chemical Structure and Properties

This compound is a complex synthetic molecule with the IUPAC name N-(5-((4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)carbamoyl)-2-methylphenyl)-5-(thiophen-2-yl)nicotinamide[1]. Its structure is characterized by a central nicotinamide core appended with substituted phenyl and thiophene moieties.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | N-(5-((4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)carbamoyl)-2-methylphenyl)-5-(thiophen-2-yl)nicotinamide | [1] |

| CAS Number | 1186206-79-0 | [1][2] |

| Molecular Formula | C₃₂H₃₂F₃N₅O₂S | [1][2][3] |

| Molecular Weight | 607.69 g/mol | [3][4] |

| Appearance | Solid powder | [1] |

| SMILES String | CCN1CCN(Cc2ccc(NC(=O)c3ccc(C)c(NC(=O)c4cncc(c4)-c4cccs4)c3)cc2C(F)(F)F)CC1 | [2] |

| Purity | >98% | [1] |

Table 2: Solubility of this compound

| Solvent | Solubility | Reference(s) |

| DMSO | ≥ 47 mg/mL (77.34 mM) | [5] |

| Ethanol | ≥ 60.8 mg/mL | [4] |

| Water | Insoluble | [4] |

| In Vivo Formulation 1 | ≥ 2.5 mg/mL in 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | [6] |

| In Vivo Formulation 2 | 2.5 mg/mL in 10% DMSO >> 90% (20% SBE-β-CD in saline) (requires sonication) | [6] |

| In Vivo Formulation 3 | ≥ 2.5 mg/mL in 10% DMSO >> 90% corn oil | [6] |

Biological Activity and Mechanism of Action

This compound is a potent, ATP-competitive inhibitor of the Eph receptor tyrosine kinase family, with a particularly high affinity for EphA2. The binding of this compound to the kinase domain of EphA2 prevents its autophosphorylation, thereby blocking downstream signaling cascades.

Table 3: Kinase Inhibitory Profile of this compound

| Target Kinase | Activity | Value | Reference(s) |

| EphA2 | IC₅₀ | 11 nM | [7] |

| EphA2 | Kd | 12 nM | [4] |

| DDR2 | IC₅₀ | 51 nM | [8] |

| Src | IC₅₀ | 14 nM | [8] |

| RET (wild-type) | IC₅₀ | 24.7 nM | [8] |

| RETV804L | IC₅₀ | 94.2 nM | [8] |

| RETV804M | IC₅₀ | 15.8 nM | [8] |

| Multi-kinase Panel | EC₅₀ | <500 nM for EphB2, EphA3, Kit, FMS, VEGFR2/KDR, FLT1, FGR, Src, Lyn, BMX, and Bcr-Abl in Ba/F3 cells | [8] |

The biological consequences of EphA2 inhibition by this compound are significant, particularly in cancer cells where EphA2 is often overexpressed. Treatment with this compound has been shown to decrease the survival and proliferation of tumor cells, including those resistant to other targeted therapies like erlotinib. Furthermore, it has demonstrated efficacy in reducing cell viability in models of acquired resistance to third-generation EGFR tyrosine kinase inhibitors.

Signaling Pathways Modulated by this compound

The inhibition of EphA2 by this compound leads to the modulation of several downstream signaling pathways that are crucial for cell proliferation, migration, and survival.

As depicted in Figure 1, this compound inhibits the EphA2 receptor at the cell membrane. This action has been shown to suppress the RhoA/ROCK pathway, which is a key regulator of the actin cytoskeleton and is involved in cell migration and invasion[9][10]. Additionally, inhibition of EphA2 by this compound leads to a reduction in the phosphorylation of downstream effectors in the MAPK pathway, such as ERK1/2 and p38[11][12]. The culmination of these effects is a decrease in cancer cell proliferation, migration, and invasion, along with an increase in apoptosis.

Experimental Protocols

The following section outlines methodologies for key experiments involving this compound, based on published literature.

In Vitro Kinase Assay

An in vitro kinase assay can be performed to determine the IC₅₀ of this compound against EphA2. A generalized protocol is as follows:

Methodology:

-

Reagent Preparation: Prepare a kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA). Serially dilute this compound in DMSO to the desired concentrations.

-

Enzyme and Inhibitor Incubation: In a microplate, add recombinant EphA2 kinase to the kinase buffer. Add the serially diluted this compound or DMSO (vehicle control) to the wells and incubate for a specified time (e.g., 10-30 minutes) at room temperature.

-

Kinase Reaction: Initiate the kinase reaction by adding a mixture of ATP and a suitable substrate (e.g., a generic tyrosine kinase substrate like poly(Glu,Tyr) 4:1). The final ATP concentration should be at or near the Km for EphA2. Incubate for a defined period (e.g., 30-60 minutes) at 30°C.

-

Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays with ³²P-ATP, or non-radioactive methods like ELISA-based assays with phosphospecific antibodies or fluorescence polarization.

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cell-Based Assays

Cancer cell lines overexpressing EphA2 (e.g., H358, CaSki, HeLa) can be cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics. For experiments, cells are seeded and allowed to adhere overnight. A stock solution of this compound is prepared in DMSO and then diluted in culture medium to the final desired concentrations (e.g., 200 nM, 600 nM, 1000 nM) for treating the cells for specified durations (e.g., 24, 48, or 72 hours).

Methodology:

-

Cell Treatment and Lysis: Treat cells with this compound at various concentrations and for different time points. For ligand-induced phosphorylation, stimulate cells with ephrin-A1-Fc (e.g., 100 ng/mL) for the last 15 minutes of treatment. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody against phosphorylated EphA2 (p-EphA2). Subsequently, strip and re-probe the membrane with an antibody against total EphA2 as a loading control.

-

Detection: Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.

-

MTT Incubation: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Wound Healing Assay (for Migration):

-

Monolayer and Scratch: Grow cells to a confluent monolayer in a 6- or 12-well plate. Create a "scratch" in the monolayer with a sterile pipette tip.

-

Treatment: Wash with PBS to remove detached cells and add fresh medium containing different concentrations of this compound.

-

Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24, 48 hours).

-

Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure.

Transwell Assay (for Invasion):

-

Chamber Preparation: Use Transwell inserts with a porous membrane (e.g., 8 µm pores) coated with Matrigel.

-

Cell Seeding: Seed cells in the upper chamber in serum-free medium containing this compound.

-

Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubation: Incubate for a period that allows for invasion (e.g., 24-48 hours).

-

Staining and Counting: Remove non-invading cells from the top of the membrane. Fix and stain the invading cells on the bottom of the membrane with crystal violet. Count the number of stained cells in several microscopic fields.

Conclusion

This compound is a valuable research tool for investigating the role of EphA2 in various physiological and pathological processes, particularly in cancer. Its high potency and well-characterized mechanism of action make it a suitable compound for both in vitro and in vivo studies. The experimental protocols and pathway information provided in this guide offer a solid foundation for researchers to design and execute experiments aimed at further elucidating the therapeutic potential of targeting the EphA2 signaling pathway.

References

- 1. medkoo.com [medkoo.com]

- 2. raybiotech.com [raybiotech.com]

- 3. This compound | 1186206-79-0 | BA164807 | Biosynth [biosynth.com]

- 4. selleckchem.com [selleckchem.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. JCI - Genetic and pharmacologic inhibition of EPHA2 promotes apoptosis in NSCLC [jci.org]

- 8. caymanchem.com [caymanchem.com]

- 9. This compound, an EphA2 inhibitor, inhibits proliferation, migration and invasion of cervical cancer cells via inhibition of the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound, an EphA2 inhibitor, inhibits proliferation, migration and invasion of cervical cancer cells via inhibition of the RhoA/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Targeting host tyrosine kinase receptor EphA2 signaling via small-molecule this compound inhibits macrophage pro-inflammatory signaling responses to Pneumocystis carinii β-glucans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Discovery and Synthesis of ALW-II-41-27: A Potent Ephrin Receptor Kinase Inhibitor

A Technical Guide for Researchers and Drug Development Professionals

Introduction

ALW-II-41-27 is a potent, small-molecule inhibitor of the Eph (erythropoietin-producing hepatocellular) receptor tyrosine kinase family, with a particular nanomolar-range inhibitory concentration against EphA2.[1][2][3] The Eph receptors and their ephrin ligands are crucial mediators of cell-cell communication, playing significant roles in a variety of physiological and pathological processes, including embryonic development, tissue homeostasis, and cancer. Dysregulation of Eph receptor signaling has been implicated in the progression of numerous malignancies, making these receptors attractive targets for therapeutic intervention. This technical guide provides an in-depth overview of the discovery, synthesis, and biological activity of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | N-(5-((4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)carbamoyl)-2-methylphenyl)-5-(thiophen-2-yl)nicotinamide | [4] |

| CAS Number | 1186206-79-0 | [4] |

| Molecular Formula | C₃₂H₃₂F₃N₅O₂S | [4] |

| Molecular Weight | 607.7 g/mol | [4] |

| Solubility | DMSO: ≥ 47 mg/mL (77.34 mM) | MedChemExpress Data |

Synthesis of this compound

The synthesis of this compound involves a multi-step process culminating in the amide coupling of two key intermediates: 5-(thiophen-2-yl)nicotinic acid and N1-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-4-methylbenzene-1,3-diamine.

Synthesis of 5-(thiophen-2-yl)nicotinic acid

A plausible synthetic route to 5-(thiophen-2-yl)nicotinic acid starts from the commercially available 5-bromonicotinic acid and 2-thienylboronic acid via a Suzuki coupling reaction.

Experimental Protocol:

-

To a solution of 5-bromonicotinic acid (1.0 eq) and 2-thienylboronic acid (1.2 eq) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water) is added a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), and a base, such as sodium carbonate (3.0 eq).

-

The reaction mixture is heated to reflux under an inert atmosphere for 12-24 hours.

-

Upon completion, the reaction is cooled to room temperature, and the organic solvent is removed under reduced pressure.

-

The aqueous residue is acidified with a mineral acid (e.g., HCl) to precipitate the product.

-

The solid is collected by filtration, washed with water, and dried to afford 5-(thiophen-2-yl)nicotinic acid.

Synthesis of N1-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-4-methylbenzene-1,3-diamine

The synthesis of this intermediate likely begins with the reductive amination of a suitable benzaldehyde derivative with 1-ethylpiperazine, followed by nitration and subsequent reduction of the nitro group.

Experimental Protocol:

-

Step 1: Synthesis of 1-((4-amino-2-(trifluoromethyl)phenyl)methyl)-4-ethylpiperazine. A mixture of 4-amino-2-(trifluoromethyl)benzaldehyde (1.0 eq) and 1-ethylpiperazine (1.1 eq) in a solvent such as dichloromethane is stirred at room temperature. A reducing agent, for example, sodium triacetoxyborohydride (1.5 eq), is added portion-wise. The reaction is monitored by TLC. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.

-

Step 2: Nitration. The product from Step 1 is subjected to nitration using a mixture of nitric acid and sulfuric acid at low temperatures to introduce a nitro group onto the benzene ring.

-

Step 3: Reduction. The nitro group is then reduced to an amine using a standard reducing agent like tin(II) chloride or catalytic hydrogenation to yield the final diamine intermediate.

Final Amide Coupling

Experimental Protocol:

-

5-(thiophen-2-yl)nicotinic acid (1.0 eq) is activated using a coupling agent such as HATU (1.1 eq) in the presence of a base like DIPEA (2.0 eq) in an anhydrous aprotic solvent (e.g., DMF).

-

To this activated acid is added N1-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-4-methylbenzene-1,3-diamine (1.0 eq).

-

The reaction mixture is stirred at room temperature for 12-24 hours.

-

The reaction is quenched with water, and the product is extracted with an organic solvent.

-

The crude product is purified by column chromatography to yield this compound.

Synthesis Workflow

References

ALW-II-41-27: A Technical Guide to EphA2 Target Validation

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the target validation studies for ALW-II-41-27, a potent small-molecule inhibitor. Contrary to potential initial misconceptions, the primary target of this compound is not Anaplastic Lymphoma Kinase (ALK), but rather the Ephrin type-A receptor 2 (EphA2), a receptor tyrosine kinase.[1][2][3][4] Fusions and mutations in ALK are indeed drivers in several cancers, and various ALK inhibitors have been developed.[5][6][7] However, this compound's mechanism of action is centered on the inhibition of EphA2.[1][2][3][4]

EphA2 is involved in a multitude of cellular processes and its dysregulation has been implicated in the pathogenesis of various diseases, including cancer.[4][8] This guide will delve into the quantitative data from preclinical studies, detail the experimental methodologies used to validate EphA2 as the target of this compound, and visualize the key signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies investigating the efficacy and potency of this compound.

Table 1: In Vitro Potency and Efficacy of this compound

| Target/Cell Line | Assay Type | Metric | Value | Reference |

| EphA2 | Cell-free assay | Kd | 12 nM | [1] |

| EphA2 | Cell-free assay | IC50 | 11 nM | [1][3] |

| Ba/F3 cells with Tel fusions (EphA3, Kit, Fms, etc.) | Cell-based assay | EC50 | < 500 nM | [3] |

| Cervical Cancer Cells (CaSki & HeLa) | MTT Assay | Inhibition | Concentration-dependent | [9] |

| Cervical Cancer Cells (CaSki & HeLa) | Colony Formation Assay | Inhibition | Concentration-dependent | [9] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Cancer Type | Dosing Regimen | Efficacy Metric | Result | Reference |

| Mice | Non-Small Cell Lung Cancer (H358 xenograft) | 15 mg/kg, twice daily (IP) for 14 days | Tumor Growth Inhibition | Significant | [4][8] |

| Mice | Erlotinib-resistant lung cancer | Not specified | Tumor Growth Inhibition | Effective | [10] |

| Mice | Osteoarthritis Model | Not specified (subcutaneous) | Attenuation of Joint Degeneration | Significant | [11] |

| Mice | Pneumocystis β-glucan induced lung inflammation | Not specified | Reduction in TNF-alpha | Significant | [12] |

Key Signaling Pathways

This compound exerts its effects by modulating several downstream signaling pathways regulated by EphA2.

EphA2 Signaling and Inhibition by this compound

EphA2 activation, typically by its ligand ephrin-A1, leads to autophosphorylation and the initiation of downstream signaling cascades that can promote cell proliferation, migration, and invasion. This compound is a small-molecule inhibitor that selectively binds to the ATP-binding pocket of the EphA2 receptor kinase domain, thereby preventing its phosphorylation and subsequent activation.[12]

Caption: Inhibition of EphA2 signaling by this compound.

Downstream RhoA/ROCK Pathway in Cervical Cancer

In cervical cancer cells, this compound has been shown to inhibit cell proliferation, migration, and invasion by blocking the RhoA/ROCK pathway.[9][13][14][15] EphA2 antagonism can inhibit RhoA/Rho-associated protein kinase (ROCK) activation.[9]

Caption: this compound inhibits the RhoA/ROCK pathway.

Experimental Protocols

This section details the methodologies for key experiments cited in the validation of this compound's targeting of EphA2.

Western Blot Analysis for Protein Phosphorylation

Objective: To determine the effect of this compound on the phosphorylation status of EphA2 and downstream signaling proteins like ERK and AKT.[3]

Methodology:

-

Cell Culture and Treatment: Cells (e.g., MCF-7, MC38-CT) are cultured to a suitable confluency.[3] Cells are then treated with this compound at various concentrations (e.g., 1 µM) for specified time periods.[3] In some experiments, cells are stimulated with the EphA2 ligand, ephrin-A1-Fc, to induce phosphorylation.[3]

-

Protein Extraction: After treatment, cells are lysed using a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

-

Immunoprecipitation (for EphA2): EphA2 is immunoprecipitated from the cell lysates using an anti-EphA2 antibody.[3]

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunodetection: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated EphA2 (p-EphA2), total EphA2, phosphorylated downstream proteins (e.g., p-AKT, p-ERK), and their total protein counterparts.[3]

-

Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Viability and Proliferation Assays (MTT and Colony Formation)

Objective: To assess the impact of this compound on the viability and proliferative capacity of cancer cells.[9]

Methodology (MTT Assay): [9]

-

Cell Seeding: Cells (e.g., CaSki, HeLa) are seeded in 96-well plates at a specific density and allowed to attach overnight.

-

Treatment: Cells are treated with varying concentrations of this compound (e.g., 200, 600, and 1,000 nM) for a defined period (e.g., 24, 48, 72 hours).[9]

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active metabolism convert MTT into a purple formazan product.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Methodology (Colony Formation Assay): [9]

-

Cell Seeding: A low number of cells are seeded in 6-well plates.

-

Treatment: Cells are treated with different concentrations of this compound.

-

Incubation: The plates are incubated for an extended period (e.g., 10-14 days) to allow for colony formation.

-

Staining: Colonies are fixed with methanol and stained with a solution like crystal violet.

-

Quantification: The number of colonies is counted either manually or using imaging software.

In Vivo Tumor Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., nude mice) are used.

-

Tumor Cell Implantation: Human cancer cells (e.g., H358 non-small cell lung cancer cells) are subcutaneously injected into the flanks of the mice.[4][8]

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volume is measured regularly using calipers.

-

Treatment Administration: Once tumors reach a predetermined size, the mice are randomized into treatment and control groups. This compound is administered (e.g., intraperitoneally at 15 mg/kg twice daily) for a specified duration.[4][8] The control group receives a vehicle solution.

-

Efficacy Evaluation: Tumor growth is monitored throughout the study. At the end of the study, tumors are excised and weighed. Further analysis, such as immunohistochemistry for markers of apoptosis or proliferation, may be performed.[4]

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the preclinical evaluation of this compound.

Caption: Preclinical evaluation workflow for this compound.

Conclusion

The collective evidence from in vitro and in vivo studies strongly validates EphA2 as the primary target of this compound. This potent inhibitor effectively suppresses EphA2 kinase activity, leading to the inhibition of downstream signaling pathways crucial for cancer cell proliferation, survival, and metastasis. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this compound as a potential therapeutic agent for EphA2-driven diseases.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Preclinical and Toxicology Assessment of this compound, an Inhibitor of the Eph Receptor A2 (EphA2) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. apexbt.com [apexbt.com]

- 5. Frontiers | Anaplastic lymphoma kinase inhibitors—a review of anticancer properties, clinical efficacy, and resistance mechanisms [frontiersin.org]

- 6. Anaplastic lymphoma kinase inhibitors-a review of anticancer properties, clinical efficacy, and resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anaplastic lymphoma kinase (ALK) inhibitors: a review of design and discovery - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 8. A3165-50mg | this compound [1186206-79-0] Clinisciences [clinisciences.com]

- 9. This compound, an EphA2 inhibitor, inhibits proliferation, migration and invasion of cervical cancer cells via inhibition of the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medkoo.com [medkoo.com]

- 11. A multi-model approach identifies this compound as a promising therapy for osteoarthritis-associated inflammation and endochondral ossification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. researchgate.net [researchgate.net]

- 15. This compound, an EphA2 inhibitor, inhibits proliferation, migration and invasion of cervical cancer cells via inhibition of the RhoA/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of ALW-II-41-27 on Ephrin Receptor Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ALW-II-41-27 is a potent, small-molecule inhibitor of the Eph (erythropoietin-producing hepatocellular) receptor tyrosine kinase family. This technical guide provides an in-depth overview of the effects of this compound on Ephrin receptor signaling, with a primary focus on its interaction with the EphA2 receptor. The Ephrin receptor family and their corresponding ephrin ligands are crucial mediators of cell-cell communication, playing pivotal roles in developmental processes, tissue homeostasis, and the pathogenesis of various diseases, including cancer. Understanding the mechanism of action of inhibitors like this compound is paramount for the development of targeted therapeutics. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the signaling pathways and experimental workflows involved.

Quantitative Data: Inhibitory Profile of this compound

This compound exhibits a strong inhibitory activity against EphA2 and a range of other kinases. The following tables summarize the key quantitative data regarding its binding affinity and inhibitory concentrations.

Table 1: Potency of this compound against EphA2

| Parameter | Value | Reference(s) |

| IC50 | 11 nM | [1][2][3][4][5] |

| Kd | 12 nM | [1] |

Table 2: Kinase Selectivity Profile of this compound

| Target Kinase | Effect | Reference(s) |

| EphA2 | Potent Inhibition | [1][2][3][4][5] |

| EphA3 | Inhibition (EC50 < 500 nM in Ba/F3 cells) | [2] |

| Kit | Inhibition (EC50 < 500 nM in Ba/F3 cells) | [2] |

| Fms | Inhibition (EC50 < 500 nM in Ba/F3 cells) | [2] |

| KDR (VEGFR2) | Inhibition (EC50 < 500 nM in Ba/F3 cells) | [2] |

| FLT1 | Inhibition (EC50 < 500 nM in Ba/F3 cells) | [2] |

| FGR | Inhibition (EC50 < 500 nM in Ba/F3 cells) | [2] |

| Src | Inhibition (EC50 < 500 nM in Ba/F3 cells) | [2] |

| Lyn | Inhibition (EC50 < 500 nM in Ba/F3 cells) | [2] |

| Bmx | Inhibition (EC50 < 500 nM in Ba/F3 cells) | [2] |

| Bcr-Abl | Cross-reactivity and Inhibition (EC50 < 500 nM in Ba/F3 cells) | [2] |

| b-raf | Inhibition | [2] |

| CSF1R | Inhibition | [2] |

| DDR1 | Inhibition | [2] |

| DDR2 | Inhibition | [2] |

| EphA5 | Inhibition | [2] |

| EphA8 | Inhibition | [2] |

| EphB1 | Inhibition | [2] |

| EphB2 | Inhibition | [2] |

| EphB3 | Inhibition | [2] |

| Frk | Inhibition | [2] |

| Lck | Inhibition | [2] |

| p38α | Inhibition | [2] |

| p38β | Inhibition | [2] |

| PDGFRα | Inhibition | [2] |

| PDGFRβ | Inhibition | [2] |

| Raf1 | Inhibition | [2] |

Mechanism of Action and Effects on Signaling Pathways

This compound functions as a type II ATP-competitive inhibitor, targeting the kinase domain of Eph receptors. By binding to the ATP-binding pocket, it prevents the autophosphorylation of the receptor upon ligand binding, thereby inhibiting downstream signaling cascades.

Inhibition of EphA2 Phosphorylation

Upon binding of its ligand, ephrin-A1, the EphA2 receptor undergoes dimerization and autophosphorylation on key tyrosine residues within its cytoplasmic domain. This phosphorylation event is critical for the recruitment and activation of downstream signaling molecules. This compound directly blocks this initial step. In cellular assays, treatment with this compound has been shown to significantly reduce both basal and ephrin-A1-induced tyrosine phosphorylation of EphA2.[2]

Downstream Signaling Pathways Affected

The inhibition of EphA2 phosphorylation by this compound has significant consequences for several downstream signaling pathways that regulate crucial cellular processes.

-

RhoA/ROCK Pathway: One of the key pathways modulated by this compound is the RhoA/ROCK pathway. Inhibition of EphA2 leads to a decrease in the active, GTP-bound form of RhoA and its downstream effector, ROCK1.[6][7] This pathway is a central regulator of the actin cytoskeleton and is heavily involved in cell migration, invasion, and proliferation. By inhibiting the RhoA/ROCK pathway, this compound effectively suppresses these cancer-promoting cellular behaviors.[6][7]

-

Other Signaling Pathways: EphA2 is a hub for numerous signaling pathways. Its inhibition by this compound can also impact pathways such as PI3K/AKT/mTOR, RAS/RAF/MAPK, FAK, and SRC.[3][5]

The following diagram illustrates the mechanism of action of this compound on the EphA2 signaling pathway.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A3165-50mg | this compound [1186206-79-0] Clinisciences [clinisciences.com]

- 4. Targeting EphA2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apexbt.com [apexbt.com]

- 6. This compound, an EphA2 inhibitor, inhibits proliferation, migration and invasion of cervical cancer cells via inhibition of the RhoA/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for ALW-II-41-27 In Vivo Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing the EphA2 inhibitor, ALW-II-41-27, in in vivo xenograft models to evaluate its anti-tumor efficacy. The protocols and data presented are compiled from preclinical studies in non-small cell lung cancer (NSCLC) and melanoma.

Introduction

This compound is a potent and selective small-molecule inhibitor of the EphA2 receptor tyrosine kinase.[1] EphA2 is overexpressed in a variety of human cancers and its activation is linked to tumor progression, making it a compelling target for cancer therapy.[2][3] In vivo xenograft models are a critical tool for evaluating the preclinical efficacy of novel therapeutic agents like this compound. This document outlines the necessary protocols for establishing tumor xenografts, administering this compound, and monitoring anti-tumor response.

Signaling Pathway of this compound

This compound exerts its anti-tumor effects by inhibiting the EphA2 signaling pathway. Upon binding to EphA2, this compound blocks its kinase activity, thereby inhibiting downstream signaling cascades that promote cell proliferation, migration, and survival. One of the key pathways affected is the RhoA/ROCK pathway, which is involved in cell motility and invasion.[2][4] Additionally, targeting EphA2 has been shown to decrease S6K1-mediated phosphorylation of the pro-apoptotic protein BAD, leading to increased apoptosis in cancer cells.[5][6]

This compound inhibits EphA2, leading to decreased cell proliferation and increased apoptosis.

Experimental Protocols

A detailed protocol for a subcutaneous xenograft model using the human NSCLC cell line H358 is provided below. This can be adapted for other cell lines and cancer types.

Materials

-

Cell Line: H358 (human non-small cell lung cancer) or A375 (human melanoma)

-

Animals: Athymic nude mice (nu/nu), 6-8 weeks old, female

-

This compound: Synthesized or commercially procured

-

Vehicle Control: Methocel or other appropriate vehicle

-

Cell Culture Media: RPMI-1640 with 10% FBS for H358, or DMEM with 10% FBS for A375

-

Matrigel: (Optional, for aiding tumor establishment)

-

Anesthetics: Isoflurane or Ketamine/Xylazine cocktail

-

Surgical Tools: Sterile syringes, needles, calipers

Procedure

-

Cell Culture and Preparation:

-

Culture H358 or A375 cells in their respective recommended media.

-

Harvest cells during the logarithmic growth phase using trypsinization.

-

Wash the cells with sterile PBS and resuspend in a 1:1 mixture of sterile PBS and Matrigel (optional) at a concentration of 15 x 107 cells/mL for H358 or 4 x 108 cells/mL for A375.

-

-

Tumor Implantation:

-

Anesthetize the mice.

-

Subcutaneously inject 0.1 mL of the cell suspension (15 x 106 H358 cells or 4 x 107 A375 cells) into the dorsal flank of each mouse.

-

Monitor the mice for tumor growth.

-

-

Treatment Protocol:

-

Once tumors reach an average volume of approximately 200 mm3, randomize the mice into treatment and control groups (n=5-10 mice per group).

-

Prepare this compound in the vehicle at the desired concentration.

-

Administer this compound via intraperitoneal (IP) injection at a dose of 15-30 mg/kg, twice daily.[5][7]

-

Administer an equivalent volume of the vehicle to the control group.

-

Continue treatment for the duration of the study (e.g., 5-14 days).[5]

-

-

Monitoring and Endpoints:

-

Measure tumor dimensions with calipers every day and calculate tumor volume using the formula: (Length x Width2) / 2.

-

Monitor the body weight of the mice daily to assess toxicity.

-

The study endpoint is reached when tumors in the control group reach a predetermined size or after a specified treatment duration.

-

Euthanize the mice and harvest the tumors for further analysis.

-

-

Post-Treatment Analysis (Optional):

-

Immunohistochemistry (IHC): Analyze tumor sections for markers of apoptosis (TUNEL), proliferation (PCNA or Ki-67), and angiogenesis (vWF or CD31).

-

Western Blotting: Analyze tumor lysates for the phosphorylation status of EphA2 and downstream signaling proteins.

-

Experimental Workflow

The following diagram illustrates the general workflow for an in vivo xenograft study with this compound.

Experimental workflow for the this compound in vivo xenograft model.

Data Presentation

The following tables summarize quantitative data from a representative NSCLC xenograft study.[5]

Table 1: Effect of this compound on Tumor Growth in H358 Xenografts

| Treatment Group | Initial Tumor Volume (mm³) | Final Tumor Volume (mm³) | % Tumor Growth Inhibition |

| Vehicle Control | 205 ± 15 | 850 ± 75 | - |

| This compound (15 mg/kg) | 210 ± 12 | 425 ± 50 | 50% |

| This compound (30 mg/kg) | 208 ± 18 | 150 ± 30 | 82% (regression) |

Data are presented as mean ± SEM.

Table 2: Effect of this compound on Body Weight in H358 Xenograft-Bearing Mice

| Treatment Group | Initial Body Weight (g) | Final Body Weight (g) | % Change in Body Weight |

| Vehicle Control | 22.5 ± 0.8 | 23.1 ± 0.9 | +2.7% |

| This compound (15 mg/kg) | 22.8 ± 0.7 | 22.5 ± 0.8 | -1.3% |

| This compound (30 mg/kg) | 22.6 ± 0.9 | 22.1 ± 1.0 | -2.2% |

Data are presented as mean ± SEM. No significant difference in body weight was observed between the groups, indicating good tolerability of the treatment.[5]

Table 3: Immunohistochemical Analysis of H358 Tumors

| Treatment Group | Apoptosis Index (TUNEL positive nuclei/total nuclei) | Proliferation Index (PCNA positive nuclei/total nuclei) |

| Vehicle Control | 5 ± 1.2 | 65 ± 5.4 |

| This compound (15 mg/kg) | 25 ± 3.5 | 30 ± 4.1 |

Data are presented as mean ± SEM.

Conclusion

The provided protocols and data demonstrate that this compound is an effective inhibitor of tumor growth in preclinical xenograft models of NSCLC. These application notes serve as a comprehensive guide for researchers to design and execute in vivo studies to further investigate the therapeutic potential of this promising EphA2 inhibitor. Careful adherence to these methodologies will ensure the generation of robust and reproducible data.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. Establishment of a non-small-cell lung cancer-liver metastasis patient-derived tumor xenograft model for the evaluation of patient-tailored chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oncogenic Functions and Therapeutic Targeting of EphA2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Melanoma Patient-Derived Xenograft (PDX) Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JCI - Genetic and pharmacologic inhibition of EPHA2 promotes apoptosis in NSCLC [jci.org]

- 6. Genetic and pharmacologic inhibition of EPHA2 promotes apoptosis in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: The EphA2 Inhibitor ALW-II-41-27 in Cervical Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

ALW-II-41-27 is a potent, ATP-competitive inhibitor of the Ephrin type-A receptor 2 (EphA2), a receptor tyrosine kinase.[1][2] Emerging research has identified the overexpression of EphA2 in various malignancies, including cervical cancer, where it is associated with poor prognosis and metastasis.[3] this compound has been shown to impede the progression of cervical cancer by inhibiting key cellular processes such as proliferation, migration, and invasion.[4][5] These effects are mediated through the downstream RhoA/ROCK signaling pathway.[1][4] This document provides detailed application notes and protocols for the use of this compound in cervical cancer cell line research, based on published findings.

Mechanism of Action

In cervical cancer cells, EphA2 is frequently upregulated.[4] this compound exerts its anti-cancer effects by inhibiting EphA2, which in turn blocks the RhoA/ROCK signaling pathway.[4] This pathway is crucial for cytoskeleton dynamics, cell adhesion, and motility. By inhibiting this pathway, this compound effectively reduces the proliferation, migration, and invasion of cervical cancer cells.[1][4]

Caption: this compound signaling pathway in cervical cancer cells.

Data on this compound in Cervical Cancer Cell Lines

The following tables summarize the quantitative effects of this compound on the cervical cancer cell lines HeLa and CaSki.

Table 1: Effect of this compound on Cell Proliferation

| Cell Line | Treatment Concentration (nM) | Inhibition of Proliferation | Assay |

| CaSki | 200, 600, 1000 | Concentration-dependent decrease | MTT Assay |

| HeLa | 200, 600, 1000 | Concentration-dependent decrease | MTT Assay |

| CaSki | 200, 600, 1000 | Concentration-dependent decrease in colony number | Colony Formation |

| HeLa | 200, 600, 1000 | Concentration-dependent decrease in colony number | Colony Formation |